molecular formula C11H7N3O2S B6517760 N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide CAS No. 919758-82-0

N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B6517760
CAS No.: 919758-82-0
M. Wt: 245.26 g/mol
InChI Key: CKONTJVLAOIAEP-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to an oxazole ring via a carboxamide bridge. Its molecular formula is C₁₁H₇N₃O₂S, with a molecular weight of 245.26 g/mol. The benzothiazole moiety is known for its electron-deficient aromatic system, while the oxazole ring contributes to hydrogen-bonding capabilities, making the compound a versatile scaffold in medicinal chemistry. This structure is often modified to enhance biological activity, solubility, or target specificity .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-10(8-5-6-12-16-8)14-11-13-7-3-1-2-4-9(7)17-11/h1-6H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKONTJVLAOIAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones, followed by cyclization. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) solvent . The reaction conditions are relatively mild, and the yields are generally high.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve green chemistry approaches to minimize environmental impact. These methods include the use of recyclable catalysts and microwave irradiation to achieve high yields and short reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular targets and pathways depend on the specific application and biological activity being studied .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs include:

  • Substituents on the benzothiazole ring (e.g., Cl, F, CH₃, OCH₃).
  • Additional heterocycles (e.g., pyrazole, thiadiazole).
  • Functional group alterations (e.g., hydroxyl, morpholine, pyridinylmethyl).

Comparative Pharmacological Profiles

  • Antimicrobial Activity: The chloro-methyl-pyrazole derivative (437.90 g/mol) inhibits Staphylococcus aureus at MIC = 0.5 μg/mL, outperforming non-halogenated analogs (MIC = 2–4 μg/mL) . Difluoro-substituted compounds (299.26 g/mol) show broad-spectrum activity against Gram-negative bacteria (e.g., E. coli, MIC = 1 μg/mL) .
  • Anticancer Potential: The phenyl-oxazole analog (355.80 g/mol) induces apoptosis in HeLa cells via caspase-3 activation (EC₅₀ = 5 μM) . Pyrazole-containing derivatives exhibit kinase inhibition (e.g., EGFR IC₅₀ = 0.8 μM) .

Key Research Findings

  • Synthetic Accessibility : Multi-step routes involving cyclization (e.g., Huisgen 1,3-dipolar cycloaddition for oxazole formation) are common. The methoxy-benzothiazole analog requires 6 steps with 45% overall yield .
  • Structure-Activity Relationships (SAR) :
    • Substitution at the benzothiazole 4/6-positions maximizes target engagement.
    • Oxazole methylation reduces metabolic degradation (t₁/₂ increased from 2.1 to 4.8 hours in hepatic microsomes) .

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